molecular formula C5Cl6F6 B14321378 1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane CAS No. 105981-94-0

1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane

Cat. No.: B14321378
CAS No.: 105981-94-0
M. Wt: 386.8 g/mol
InChI Key: SJKFDAVRXAKGGV-UHFFFAOYSA-N
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Description

1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane is a polyhalogenated organic compound characterized by the presence of both chlorine and fluorine atoms attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane typically involves the halogenation of a suitable precursor. One common method is the radical addition of chlorine and fluorine to a pentane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex polyhalogenated compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium iodide can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while reduction and oxidation reactions can produce a range of polyhalogenated compounds.

Scientific Research Applications

1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of halogenation on chemical reactivity and stability.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential use in drug development, particularly in designing halogenated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects. The compound’s high electronegativity due to the presence of chlorine and fluorine atoms plays a crucial role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Hexachlorocyclohexane: A polyhalogenated compound with a six-carbon ring structure.

    Hexafluoroacetylacetone: A compound with six fluorine atoms attached to an acetylacetone backbone.

    Hexachlorobiphenyl: A biphenyl derivative with six chlorine atoms.

Uniqueness

1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane is unique due to its specific arrangement of chlorine and fluorine atoms on a pentane backbone. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various applications.

Properties

CAS No.

105981-94-0

Molecular Formula

C5Cl6F6

Molecular Weight

386.8 g/mol

IUPAC Name

1,1,3,3,5,5-hexachloro-1,2,2,4,4,5-hexafluoropentane

InChI

InChI=1S/C5Cl6F6/c6-1(7,2(12,13)4(8,9)16)3(14,15)5(10,11)17

InChI Key

SJKFDAVRXAKGGV-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(Cl)Cl)(F)F)(Cl)Cl)(C(F)(Cl)Cl)(F)F

Origin of Product

United States

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